![molecular formula C18H22N4O3S B2446480 2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-34-3](/img/structure/B2446480.png)
2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
“2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound with the molecular formula C18H22N4O3S and a molecular weight of 374.46. It is a derivative of triazole-pyrimidine, a class of compounds known for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for “2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is characterized by the presence of a triazole-pyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact molecular structure can be determined through techniques such as X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study involved the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, which were screened for their antimicrobial activities. Some derivatives demonstrated good to moderate activity against various microorganisms, highlighting the potential of such compounds in the development of new antimicrobial agents H. Bektaş et al., 2007, Molecules.
Antimicrobial Evaluation of Novel Derivatives
In another study, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were also tested for their antimicrobial activity, further underscoring the significance of such chemical structures in the search for effective antimicrobial agents Azza M. El‐Kazak & M. Ibrahim, 2013, Arkivoc.
Pharmacological Study of Derivatives
A pharmacological study of benzothiophen derivatives, including the synthesis and evaluation of various amines and thiouronium salts, was conducted. This research aimed at exploring the therapeutic potentials of these compounds, contributing valuable insights into their pharmacological profiles N. Chapman et al., 1971, Journal of The Chemical Society C: Organic.
Antiproliferative Activity Study
The synthesis and evaluation of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles were conducted to assess their antiproliferative activity. This study is an example of how such compounds can be explored for their potential in cancer treatment, with some derivatives showing promising results B. Narayana et al., 2010, Phosphorus, Sulfur, and Silicon and the Related Elements.
Design and Synthesis as Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents were explored, demonstrating the ongoing interest in developing such compounds for their potent antimicrobial properties D. Sahin et al., 2012, Turkish Journal of Chemistry.
Mechanism of Action
The mechanism of action of similar triazole-pyrimidine-based compounds involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising results in reducing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Future Directions
The future directions for the study of “2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
2-ethyl-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-14-19-18-22(20-14)17(23)16(26-18)15(21-7-9-25-10-8-21)12-5-4-6-13(11-12)24-2/h4-6,11,15,23H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQASOANQBSIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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